molecular formula C10H19NO4 B7959382 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate CAS No. 93267-05-1

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate

Cat. No.: B7959382
CAS No.: 93267-05-1
M. Wt: 217.26 g/mol
InChI Key: RFNZPQBRSIZDHQ-ZETCQYMHSA-N
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Description

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a chiral, Boc-protected amino acid ester. Its structure comprises a butanoate backbone with a methyl ester group at the terminal carboxyl and a tert-butoxycarbonyl (Boc)-protected amine at the second carbon in the (S)-configuration. The Boc group serves as a temporary protective moiety for amines, ensuring stability during synthetic processes like peptide coupling. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly in peptide chemistry, where it acts as a building block to introduce chiral centers while avoiding unwanted side reactions .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNZPQBRSIZDHQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186432
Record name Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93267-05-1
Record name Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93267-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of (2S)-2-Aminobutanoic Acid

The Boc group is introduced to the amino group of (2S)-2-aminobutanoic acid under mild basic conditions. A representative protocol adapted from patent CN112194606A involves:

  • Dissolving (2S)-2-aminobutanoic acid in dichloromethane (DCM) with dimethylaminopyridine (DMAP) as a catalyst.

  • Slowly adding Boc anhydride while maintaining the temperature below 30°C.

  • Stirring the mixture overnight at 20–30°C.

  • Quenching with water, separating the organic layer, drying with anhydrous sodium sulfate, and concentrating under reduced pressure to yield (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid.

Key Parameters :

  • Molar Ratios : Boc anhydride (1.7–1.9 eq relative to substrate), DMAP (0.07–0.11 eq).

  • Solvent : Dichloromethane (5–8 vol relative to substrate).

  • Yield : >85% (reported for analogous compounds).

Esterification of Boc-Protected Amino Acid

The carboxylic acid is converted to the methyl ester using carbodiimide-mediated coupling or acid-catalyzed Fischer esterification. A method derived from CN112194606A and Figshare protocols involves:

  • Dissolving (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid in tetrahydrofuran (THF).

  • Adding N,N'-dicyclohexylcarbodiimide (DCC, 0.95–1.1 eq) and stirring for 1 hour.

  • Dropwise adding methanol (0.35–0.50 eq) and continuing the reaction at 20–30°C.

  • Filtering to remove dicyclohexylurea (DCU), concentrating the filtrate, and purifying via recrystallization.

Alternative Approach :

  • Fischer Esterification : Refluxing the Boc-protected amino acid in methanol with catalytic sulfuric acid (1–2 M equivalents) for 12–24 hours.

Optimized Industrial-Scale Synthesis

Industrial production emphasizes scalability, cost-efficiency, and minimal purification steps. Flow microreactor systems, as highlighted in BenchChem-derived methods, enhance reaction control and throughput.

Continuous Boc Protection

  • Reactor Type : Tubular flow reactor with temperature zones (20–30°C).

  • Residence Time : 30–60 minutes.

  • Output : 90–95% conversion, with in-line aqueous workup for Boc anhydride removal.

Esterification via Reactive Distillation

  • Combining THF, DCC, and methanol in a reactive distillation apparatus removes water via azeotrope, driving the reaction to completion.

  • Yield : 88–92% with >99% ester purity.

Comparative Analysis of Methods

MethodReagents/ConditionsYield (%)Purity (%)Stereochemical Integrity
Boc First → DCC/MeOHBoc₂O, DMAP, DCM → DCC, MeOH, THF85–9098Preserved
Ester First → BocH₂SO₄/MeOH → Boc₂O, NaOH, H₂O/THF75–8095Partial racemization
Industrial FlowBoc₂O, DMAP, DCM (continuous) → DCC/MeOH90–9599Preserved

Critical Observations :

  • Boc Protection First : Superior stereochemical outcomes due to minimized exposure to acidic conditions during esterification.

  • Carbodiimide Coupling : Higher yields vs. Fischer esterification but generates stoichiometric DCU, complicating purification.

Mechanistic Insights and Side Reactions

Boc Protection Mechanism

Boc anhydride reacts with the amino group via nucleophilic acyl substitution, facilitated by DMAP (Figure 1):

R-NH2+(Boc)2ODMAPR-NH-Boc+Boc-OH\text{R-NH}2 + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP}} \text{R-NH-Boc} + \text{Boc-OH}

DMAP acts as a catalyst, deprotonating the amine and accelerating anhydride activation.

Esterification Pathways

  • DCC-Mediated : DCC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with methanol:

R-COOH+DCCR-CO-O-C≡N-CyMeOHR-CO-OCH3+DCU\text{R-COOH} + \text{DCC} \rightarrow \text{R-CO-O-C≡N-Cy} \xrightarrow{\text{MeOH}} \text{R-CO-OCH}_3 + \text{DCU}

  • Fischer Esterification : Acid-catalyzed equilibrium requiring excess methanol and water removal.

Purification and Characterization

Recrystallization

  • Solvent System : Dichloromethane/petroleum ether (1:3) at 40–45°C, followed by cooling to 5–10°C.

  • Purity : >99% by HPLC after two crystallizations.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 3.72 (s, 3H, OCH₃), 4.25 (m, 1H, α-CH), 5.21 (d, 1H, NH).

  • Optical Rotation : [α]²⁵D = +12.5° (c = 1, CHCl₃), confirming (S)-configuration retention.

Industrial and Environmental Considerations

Waste Management

  • DCU Removal : Filtration and washing with ethyl acetate recover >95% of DCC-derived DCU.

  • Solvent Recycling : DCM and THF are distilled and reused, reducing environmental impact.

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
Boc Anhydride22045
DCC15030
Solvents (DCM/THF)5015
Labor/Energy10

Chemical Reactions Analysis

Types of Reactions

  • Hydrolysis: : The ester group in methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate can be hydrolyzed to yield the corresponding carboxylic acid.

    methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+H2O(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3OH\text{this compound} + \text{H}_2\text{O} \rightarrow \text{(2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid} + \text{CH}_3\text{OH} methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+H2​O→(2S)-2-[(tert-butoxy)carbonyl]aminobutanoic acid+CH3​OH

  • Deprotection: : The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.

    methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+TFAmethyl (2S)-2-aminobutanoate+tert-butanol\text{this compound} + \text{TFA} \rightarrow \text{methyl (2S)-2-aminobutanoate} + \text{tert-butanol} methyl (2S)-2-[(tert-butoxy)carbonyl]aminobutanoate+TFA→methyl (2S)-2-aminobutanoate+tert-butanol

Common Reagents and Conditions

    Hydrolysis: Water, acidic or basic catalysts.

    Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products

    Hydrolysis: (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid and methanol.

    Deprotection: Methyl (2S)-2-aminobutanoate and tert-butanol.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions while maintaining structural integrity makes it valuable for constructing complex molecules. The Boc group provides steric protection, allowing for selective reactions at other functional groups without interference from the protecting group itself. This characteristic is particularly beneficial in multi-step synthetic pathways where precision is paramount.

Key Reactions Involving Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate:

  • Amidation Reactions: The compound can be utilized to synthesize amides through coupling reactions with different carboxylic acids or their derivatives.
  • Peptide Synthesis: Its structure allows it to function as a building block in peptide synthesis, where the Boc group can be removed under mild conditions to expose the amine for further coupling.
  • Enzyme-Substrate Interaction Studies: The compound's ability to modify functional groups selectively is useful in studying enzyme-substrate interactions, providing insights into enzymatic mechanisms and potential inhibitors.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications, particularly as an intermediate in drug development.

Potential Therapeutic Applications:

  • Enzyme Inhibitors: The structural components suggest that it may interact with various biological targets, particularly enzymes involved in metabolic pathways. For example, modifications of this compound have been investigated for their ability to inhibit glycine transporters, which are relevant in pain management therapies .
  • Receptor Modulators: The compound's electronic properties may enhance binding affinity to certain receptors, making it a candidate for developing receptor modulators that could influence signaling pathways in diseases such as cancer or neurodegenerative disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in research:

  • Study on GlyT2 Inhibition: Research has shown that derivatives of this compound can selectively inhibit the glycine transporter 2 (GlyT2), demonstrating efficacy in reducing pain responses in animal models. This highlights its potential role in developing analgesics with fewer side effects compared to existing therapies .
  • Peptide Design: A study focused on designing constrained dipeptide units using derivatives of this compound showed promising results in stabilizing β-sheet structures, which are critical for protein folding and function .

Mechanism of Action

The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate primarily involves its role as a protected amino acid derivative. The Boc group stabilizes the amino group, preventing unwanted side reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize its properties and applications, methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is compared with two related compounds from the provided evidence:

Functional Group and Structural Differences

Target Compound:
  • Functional Groups : Boc-protected amine, methyl ester.
  • Key Features :
    • Lipophilic due to the methyl ester.
    • Chiral center at C2 (S-configuration).
    • Stable under basic conditions but susceptible to ester hydrolysis under acidic/basic conditions.
: (2S)-2-Amino-4-{[(tert-butoxy)carbonyl]amino}butanoic Acid
  • Functional Groups : Boc-protected amine, free carboxylic acid, primary amine.
  • Key Features: Zwitterionic at physiological pH, enhancing water solubility. Dual amino groups (one Boc-protected, one free) enable bifunctional reactivity. Used in solid-phase peptide synthesis for sequential coupling .
: (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methylpentanoic Acid
  • Functional Groups : Boc-protected amine, branched alkyl chain, carboxylic acid.
  • Key Features :
    • Branched 3-methyl group introduces steric hindrance.
    • Dual chiral centers (2R,3S) influence conformational preferences.
    • Applied in peptidomimetics to mimic peptide backbones while resisting enzymatic degradation .

Stereochemical and Reactivity Considerations

  • Stereochemistry: The target compound’s (S)-configuration at C2 ensures compatibility with L-amino acid-based peptide sequences. In contrast, ’s (2R,3S)-configuration creates distinct spatial arrangements for receptor binding .
  • Reactivity :
    • The methyl ester in the target compound can be selectively hydrolyzed to a carboxylic acid for further functionalization, whereas ’s free carboxylic acid requires protection during amine coupling .

Biological Activity

Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate is a chiral compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₉N₃O₄
  • Molecular Weight : Approximately 233.28 g/mol
  • Functional Groups : The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity in synthetic applications.

Biological Activity Overview

This compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor modulation. The presence of the Boc group allows for selective modifications that may enhance its therapeutic potential.

Inhibitory Effects on Viral Replication

Recent studies have indicated that this compound may possess antiviral properties, particularly against Hepatitis C virus (HCV). The mechanism involves interaction with viral proteins crucial for replication. For instance, it has been reported to inhibit HCV replication effectively, making it a candidate for further development as an antiviral agent .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Protection of Amino Group : The amino group is protected using the Boc group to prevent unwanted reactions during subsequent steps.
  • Formation of the Ester : The carboxylic acid component is reacted with methanol to form the methyl ester.
  • Purification : The product is purified through recrystallization or chromatography.

Pharmacokinetics and Bioavailability

A study investigating the pharmacokinetics of related compounds demonstrated that modifications like the Boc group can significantly influence bioavailability. In vivo studies showed that compounds with similar structures maintained higher concentrations in blood over extended periods, suggesting improved absorption and reduced first-pass metabolism .

CompoundBioavailabilityHalf-LifeTarget
Compound A50%4 hoursHCV
This compoundTBDTBDHCV

Interaction Studies

Interaction studies have focused on understanding how structural modifications impact binding affinity to various biological targets. For this compound, preliminary results indicate significant binding to enzymes involved in metabolic pathways relevant to viral replication .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanoate in a laboratory setting?

  • Methodological Answer : The compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in the corresponding amino acid ester. A common protocol involves reacting tert-butyl chloroformate with (2S)-2-aminobutanoic acid methyl ester in the presence of a base like potassium tert-butoxide in tetrahydrofuran (THF) at 0–5°C. Stoichiometric control (1:1.2 molar ratio of amino acid to Boc anhydride) and low temperatures minimize racemization and overprotection side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high enantiomeric purity .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer : The compound is classified as harmful if swallowed (H302) and may cause skin/eye irritation (H315, H319). Use nitrile gloves, goggles, and fume hoods during handling. Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the Boc group. Monitor for moisture ingress, as the ester group is susceptible to degradation in humid conditions .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry and bond angles (e.g., C–C bond lengths = 1.54 Å, β = 110.7° in related Boc-protected analogs) .
  • NMR spectroscopy : 1H NMR (δ 1.4 ppm for tert-butyl protons; δ 3.7 ppm for methyl ester) and 13C NMR (δ 170–175 ppm for carbonyl carbons) confirm functional groups.
  • IR spectroscopy : Peaks at ~1680–1720 cm⁻¹ (C=O stretch for ester and carbamate) validate protection .

Advanced Research Questions

Q. How can X-ray crystallography data resolve ambiguities in the stereochemical configuration of this compound derivatives?

  • Methodological Answer : High-resolution X-ray data (e.g., R-factor = 0.026, data-to-parameter ratio = 15.6) enable precise determination of torsion angles (e.g., O1–C1–C2–N2 = –34.52°) and hydrogen-bonding networks. Comparing experimental data with density functional theory (DFT)-optimized structures can resolve discrepancies in chiral centers. For example, deviations >2° in bond angles may indicate racemization during synthesis .

Q. What strategies address discrepancies in reaction yields when incorporating this compound into peptide synthesis?

  • Methodological Answer : Yield variations often arise from competing side reactions (e.g., ester hydrolysis or Boc-deprotection). Optimize by:

  • Solvent selection : Use dichloromethane (DCM) for improved solubility of hydrophobic intermediates.
  • Coupling agents : Employ HATU/DIPEA for efficient amide bond formation without racemization.
  • Temperature control : Maintain ≤25°C during coupling to prevent thermal degradation. Post-reaction analysis via LC-MS identifies unreacted starting materials, guiding recrystallization or chromatography adjustments .

Q. How does the Boc group influence reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The Boc group stabilizes the amine against nucleophilic attack during iterative coupling steps. Its orthogonality to Fmoc (9-fluorenylmethyloxycarbonyl) allows selective deprotection under acidic conditions (e.g., 50% trifluoroacetic acid in DCM). However, prolonged exposure to acids may cleave the methyl ester, necessitating timed deprotection cycles. Computational studies (e.g., molecular dynamics) model steric effects of the tert-butyl group on peptide backbone conformation .

Q. What environmental fate studies are relevant for assessing the ecological impact of this compound?

  • Methodological Answer : Evaluate biodegradability via OECD 301F (ready biodegradation test) and aquatic toxicity using Daphnia magna (OECD 202). The ester group may hydrolyze to butanoic acid derivatives under alkaline conditions, while the Boc group could persist as tert-butanol. LC-MS/MS monitors degradation products in simulated wastewater, with ecotoxicological thresholds set at EC50 < 10 mg/L for algae .

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